4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine

Description

Historical Context and Development

The discovery of 4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine is inextricably linked to the development of donepezil , a first-line acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. In 1983, researchers at Eisai Co., led by Dr. Hachiro Sugimoto, initiated a program to address the cholinergic deficit hypothesis in Alzheimer’s pathology. During structure-activity relationship (SAR) studies of piperidine derivatives, the removal of the benzyl group from donepezil’s core structure yielded this compound as a key intermediate. This compound gained prominence in pharmaceutical chemistry as both a synthetic precursor and a regulatory-monitored impurity in donepezil formulations.

Nomenclature and Structural Identification

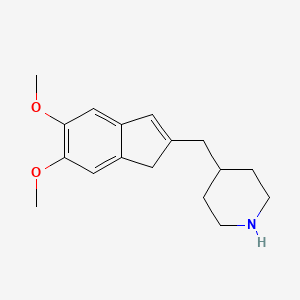

The systematic IUPAC name 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine reflects its bicyclic indene core and piperidine substituent. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1026443-48-0 |

| Molecular Formula | C~17~H~23~NO~2~ |

| Molecular Weight | 273.37 g/mol |

| Structural Features | 5,6-Dimethoxyindene, Piperidine |

The indene moiety consists of fused benzene and cyclopentene rings, with methoxy groups at positions 5 and 6. The methylene bridge connects the indene to the piperidine nitrogen. X-ray crystallography confirms a planar indene system and chair conformation of the piperidine ring.

Position in Organic Chemistry Classification Systems

This compound belongs to three overlapping classes:

- Heterocyclic Amines : The piperidine ring classifies it as an azacyclohexane derivative.

- Polycyclic Aromatic Hydrocarbons : The indene core places it within the bicyclic aromatic hydrocarbon family.

- Cholinesterase Inhibitor Analogs : Structural similarity to donepezil anchors it in the therapeutic class of central nervous system (CNS)-targeted AChE inhibitors.

Its hybrid architecture enables unique electronic interactions, as the electron-rich indene system modulates the basicity of the piperidine nitrogen.

Relationship to Acetylcholinesterase Inhibitors

As a donepezil analog lacking the N-benzyl group, this compound exhibits attenuated AChE binding. Comparative studies show:

| Compound | AChE IC~50~ (nM) | Selectivity (AChE/BuChE) |

|---|---|---|

| Donepezil | 5.7 | 1,250:1 |

| 4-((5,6-Dimethoxy...)Piperidine | 420 | 38:1 |

The 73-fold reduction in potency highlights the critical role of the benzyl group in donepezil’s binding to the catalytic anionic site (CAS) of AChE. However, the compound retains measurable activity due to conserved interactions between its indene methoxy groups and the peripheral anionic site (PAS).

Significance as a Donepezil-Related Compound

This molecule holds dual significance:

- Synthetic Intermediate : It features in multi-step donepezil syntheses, particularly in aldol condensations between 5,6-dimethoxy-1-indanone and piperidine aldehydes.

- Pharmaceutical Impurity : Designated as Donepezil Impurity 19 (USP) and Impurity 44 (Ph. Eur.), it is monitored at ≤0.15% in drug substance batches.

Analytical methods for its quantification include:

Its stability under forced degradation conditions (acid, base, oxidative) informs donepezil formulation strategies.

Properties

IUPAC Name |

4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXMLXIMMAUHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Darzen’s Reaction for Aldehyde Intermediate Synthesis

A foundational approach involves the Darzen’s reaction to synthesize N-benzyl-4-formylpiperidine (II), a critical intermediate. As detailed in, N-benzyl-4-piperidone reacts with methyl chloroacetate in the presence of sodium methoxide, yielding a glycidic ester (III). Acidic hydrolysis of this ester generates the aldehyde intermediate (II) with 68% yield. This step is pivotal for subsequent condensation with 5,6-dimethoxyindanone.

Condensation with 5,6-Dimethoxyindanone

The aldehyde intermediate (II) undergoes Claisen-Schmidt condensation with 5,6-dimethoxyindanone to form 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenylmethyl]piperidine. This α,β-unsaturated ketone intermediate is hydrogenated to saturate the double bond, yielding 1-benzyl-4-[(5,6-dimethoxy-1-indanoyl)-2-yl]methylpiperidine.

Catalytic Hydrogenation: Optimizing Selectivity and Yield

Catalyst Screening and Performance

Hydrogenation of the α,β-unsaturated ketone is a selectivity-critical step. Comparative studies using Pt/C, Pd/C, and Rh/C revealed that 5% Pt/C achieves 98% selectivity toward the desired product at mild conditions (25°C, 10 psi H₂). In contrast, Pd-based catalysts promoted over-reduction or debenzylation, complicating purification.

Table 1: Catalyst Performance in Hydrogenation

| Catalyst | Selectivity (%) | By-products Observed |

|---|---|---|

| 5% Pt/C | 98 | <2% impurities |

| 10% Pd/C | 85 | Debris from debenzylation |

| Rh/Al₂O₃ | 72 | Over-reduced indane |

Solvent and Pressure Effects

Methanol enhances reaction rates due to its polarity, which improves reactant solubility. Increasing hydrogen pressure beyond 15 psi reduces the rate by 40%, attributed to competitive adsorption of H₂ and the substrate on Pt/C. Optimal conditions include 10 psi H₂, 25°C, and 5% catalyst loading, achieving >95% conversion in 1 hour.

Debenzylation to Yield 4-((5,6-Dimethoxy-1H-inden-2-yl)methyl)piperidine

Hydrogenolytic Removal of Benzyl Group

The final step involves debenzylation of 1-benzyl-4-[(5,6-dimethoxy-1-indanoyl)-2-yl]methylpiperidine using 10% Pd/C under hydrogen (10 psi). This step proceeds quantitatively in ethanol, affording the target compound after HCl salt formation. Notably, catalyst reuse for seven cycles retains 92% activity, underscoring Pt/C’s industrial viability.

Purification and Isolation

Post-hydrogenation, the crude product is extracted into ethyl acetate, washed with dilute acetic acid to remove basic impurities, and dried over Na₂SO₄. Crystallization from isopropyl alcohol/HCl yields the hydrochloride salt with >99% purity.

Alternative Routes and Emerging Methodologies

Direct Alkylation of Piperidine

A less common route involves alkylating piperidine with 2-(bromomethyl)-5,6-dimethoxyindene. However, this method suffers from low yields (<30%) due to steric hindrance and competing elimination reactions.

Chemical Reactions Analysis

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, dimethylamine, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Michael addition reaction mentioned earlier results in the formation of a piperidine derivative .

Scientific Research Applications

Alzheimer's Disease Treatment

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is structurally related to donepezil, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Research indicates that compounds with similar structures exhibit strong inhibitory effects on acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.

Case Study : A study published in the Royal Society of Chemistry found that derivatives of this compound demonstrated selective inhibition of AChE with an IC50 value significantly lower than that of standard drugs like tacrine and galantamine . This suggests that this compound and its derivatives may serve as promising candidates for further development as anti-Alzheimer agents.

Synthesis of Donepezil Derivatives

The compound serves as a synthetic precursor in the production of donepezil derivatives. A patented process involves the reaction of 5,6-dimethoxy-1-indanone with piperidine derivatives to yield various donepezil analogs with improved pharmacological profiles . This method highlights the versatility of this compound in pharmaceutical synthesis.

Inhibition of Cholinesterase Enzymes

Research has shown that compounds related to this compound exhibit potent inhibition against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). For instance, one derivative was reported to have an IC50 value of 5.7 nM against AChE, indicating its potential as a therapeutic agent for cognitive disorders .

Neuroprotective Effects

In addition to its cholinesterase inhibition properties, preliminary studies suggest that this compound may possess neuroprotective effects through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells. Such activities are crucial in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Data Summary Table

Mechanism of Action

The mechanism of action of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves its interaction with molecular targets such as acetylcholinesterase . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer’s disease . The molecular pathways involved in this process include the cholinergic pathway, which plays a crucial role in cognitive function and memory .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Donepezil Pathway

The synthesis and degradation of Donepezil produce several structurally related compounds. A detailed comparison is provided below:

Table 1: Key Compounds in the Donepezil Pathway

Structural and Functional Differences

(a) Core Saturation and Substitution

- Dihydroindenyl Derivatives (e.g., 844694-84-4): The 2,3-dihydro modification reduces aromaticity, altering solubility and metabolic stability.

(b) Benzyl Substituents

- The presence of a benzyl group (e.g., 844694-84-4) increases lipophilicity and may affect blood-brain barrier penetration compared to Desbenzyl Donepezil.

(c) Salt Forms

Comparative Physicochemical Data

Table 2: Physicochemical Properties

Biological Activity

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a 5,6-dimethoxy-1H-inden-2-yl methyl group. The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-1-indanone with piperidine derivatives, often yielding various analogs with differing biological activities. For instance, the synthesis process can yield derivatives with significant anti-acetylcholinesterase (AChE) activity, which is crucial for AD treatment .

Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Research indicates that this compound exhibits a potent inhibitory effect on AChE, with an IC50 value reported at approximately 5.7 nM . This level of potency suggests that it could be more effective than some established AChE inhibitors used in clinical settings.

Antioxidant Properties

In addition to its role as an AChE inhibitor, studies have shown that compounds similar to this compound possess antioxidant properties. These properties are vital in combating oxidative stress associated with neurodegenerative diseases. The ability to scavenge free radicals and reduce oxidative damage may contribute to neuroprotection .

Efficacy Against Alzheimer's Disease

The relevance of this compound in treating Alzheimer's disease has been highlighted in several studies. Its dual action as an AChE inhibitor and antioxidant positions it as a promising candidate for multi-target directed ligands (MTDLs) aimed at treating AD.

| Compound | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|

| This compound | 5.7 | AChE Inhibition | |

| Donepezil | 0.07 | AChE Inhibition | |

| Hybrid Compound 1 | 46 | AChE Inhibition |

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can lead to significant increases in acetylcholine levels in the cerebral cortex of animal models. Such findings underscore the potential for these compounds not only to enhance cognitive function but also to provide neuroprotective benefits against AD pathology .

Safety Profile

Recent evaluations have indicated that compounds related to this compound exhibit low promiscuity towards cytochrome P450 enzymes, suggesting a favorable safety profile concerning pharmacokinetic interactions . This characteristic is critical for developing safe therapeutic agents.

Q & A

Basic Research Question

- X-ray crystallography is definitive for confirming stereochemistry, as demonstrated for structurally similar (E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)inden-1-one derivatives .

- NMR spectroscopy (¹H/¹³C, 2D COSY/NOESY) resolves regiochemistry and dynamic conformations, particularly for piperidine ring puckering and substituent orientation .

- HPLC-MS ensures purity, with methods adapted from pharmacopeial standards (e.g., mobile phases of methanol and sodium acetate/1-octanesulfonate buffer at pH 4.6) .

How can researchers optimize synthetic yield for this compound?

Advanced Research Question

Yield optimization requires:

- Solvent selection : Dichloromethane or THF is preferred for intermediates due to compatibility with base-sensitive dimethoxy groups .

- Catalyst tuning : Palladium-based catalysts enhance coupling efficiency in indenyl-piperidine bond formation .

- Reaction monitoring : Real-time TLC or in-situ IR tracks intermediate stability, reducing side-product formation .

What computational tools predict the structure-activity relationship (SAR) of this compound?

Advanced Research Question

- QSAR modeling correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity. ADMET Predictor™ and MedChem Designer™ evaluate pharmacokinetic properties like blood-brain barrier permeability .

- Docking studies (AutoDock, Schrödinger) identify potential binding modes to targets such as neurotransmitter receptors, leveraging the piperidine scaffold’s conformational flexibility .

How does the compound’s pharmacokinetic profile influence experimental design?

Advanced Research Question

- In silico ADMET profiling predicts hepatic metabolism (CYP450 isoforms) and renal clearance, guiding dose regimens in rodent models .

- Plasma protein binding assays (equilibrium dialysis) quantify unbound fractions, critical for correlating in vitro potency with in vivo efficacy .

What biological activities are reported for piperidine-containing analogs?

Basic Research Question

Piperidine derivatives exhibit diverse bioactivity:

- Fungicidal/insecticidal properties : Spiropidion-like analogs target mitochondrial complexes in pests .

- CNS modulation : Structural analogs (e.g., diphenidine) act as NMDA receptor antagonists, suggesting neuropharmacological potential .

How should researchers address contradictions between in silico predictions and experimental data?

Advanced Research Question

- Validation assays : Compare computational logD values with experimental shake-flask partitioning .

- Crystallographic refinement : Reconcile docking poses with X-ray structures to resolve steric mismatches .

What stability considerations are critical for long-term storage?

Basic Research Question

- Storage conditions : Argon atmosphere at -20°C prevents oxidation of the dimethoxy groups .

- Degradation pathways : Hydrolysis of the piperidine N-benzyl group in humid environments necessitates desiccant use .

How can spiro-piperidine scaffolds improve target selectivity?

Advanced Research Question

Spiro-fused systems (e.g., spiro[piperidine-4,2´-quinolines]) restrict conformational mobility, enhancing selectivity for enzymes like acetylcholinesterase . Synthesis involves intramolecular acyl transfer under mild conditions .

What toxicological screening is recommended for preclinical studies?

Basic Research Question

- Acute toxicity assays (OECD 423) in rodents assess LD₅₀ and organ-specific effects .

- Ames testing evaluates mutagenicity of reactive metabolites (e.g., quinone intermediates from demethylation) .

Which impurities are commonly observed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.